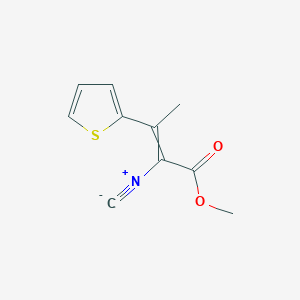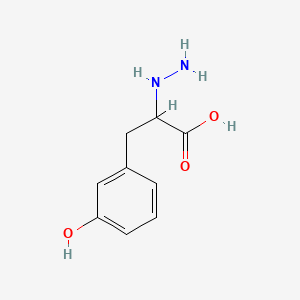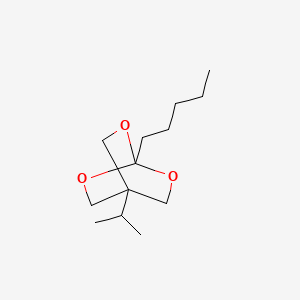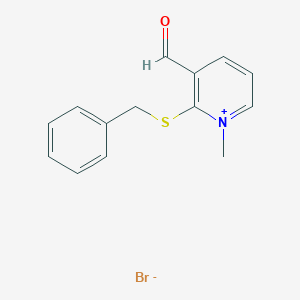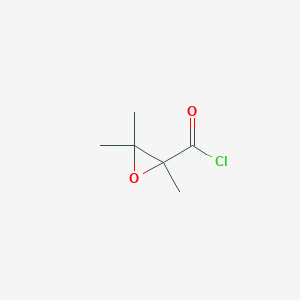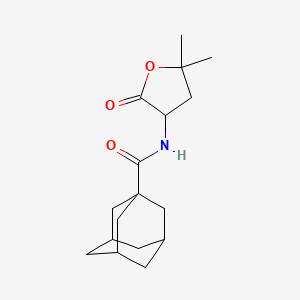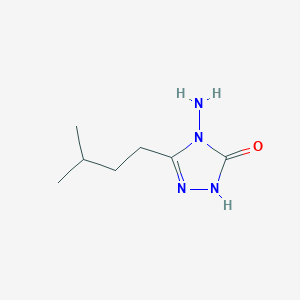
H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH” is a peptide consisting of a sequence of 35 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as phosphorylation or glycosylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: DTT or β-mercaptoethanol.
Substitution: Kinases for phosphorylation, glycosyltransferases for glycosylation.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Phosphorylated or glycosylated peptides.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, peptides like this one are used to study protein-protein interactions, signal transduction pathways, and cellular processes. They can also be employed in the development of peptide-based drugs.
Medicine
Medically, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence might be investigated for its role in disease mechanisms or as a potential therapeutic agent.
Industry
In industry, peptides are used in the development of cosmetics, nutraceuticals, and as additives in food products. They can also be utilized in the production of biodegradable materials.
作用機序
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific receptors on cell surfaces, triggering intracellular signaling pathways. For instance, peptides can bind to G-protein-coupled receptors (GPCRs) or ion channels, modulating cellular responses. The molecular targets and pathways involved vary based on the peptide’s function and application.
類似化合物との比較
Similar Compounds
H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH:
α-Endorphin: An endogenous opioid peptide with a different sequence but similar in being a biologically active peptide.
Taspoglutide: A synthetic peptide with therapeutic applications, differing in sequence and specific use.
Uniqueness
The uniqueness of this peptide lies in its specific amino acid sequence, which determines its structure, function, and potential applications. Its distinct sequence allows for unique interactions with biological targets, making it valuable for research and therapeutic purposes.
特性
CAS番号 |
78809-76-4 |
|---|---|
分子式 |
C197H316N48O57S |
分子量 |
4301 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C197H316N48O57S/c1-29-108(24)158(192(298)231-127(77-98(4)5)172(278)212-109(25)161(267)222-128(78-99(6)7)176(282)221-126(195(301)302)69-75-303-28)239-147(254)91-209-163(269)122(62-66-150(257)258)217-168(274)125(64-68-152(261)262)219-174(280)130(80-101(10)11)225-182(288)140(90-154(265)266)228-166(272)119(53-40-42-71-199)214-173(279)129(79-100(8)9)223-165(271)118(52-39-41-70-198)213-167(273)124(63-67-151(259)260)220-178(284)136(87-115-57-59-116(251)60-58-115)233-190(296)155(105(18)19)241-170(276)120(54-43-72-207-196(203)204)215-181(287)139(89-153(263)264)229-187(293)143(96-248)238-193(299)159(110(26)249)240-148(255)92-210-164(270)134(84-112-46-33-30-34-47-112)232-189(295)157(107(22)23)243-183(289)133(83-104(16)17)226-186(292)142(95-247)237-180(286)138(88-146(202)253)235-194(300)160(111(27)250)244-184(290)137(86-114-50-37-32-38-51-114)234-191(297)156(106(20)21)242-171(277)121(55-44-73-208-197(205)206)216-185(291)141(94-246)236-177(283)131(81-102(12)13)224-179(285)135(85-113-48-35-31-36-49-113)227-169(275)123(61-65-145(201)252)218-175(281)132(82-103(14)15)230-188(294)144-56-45-74-245(144)149(256)93-211-162(268)117(200)76-97(2)3/h30-38,46-51,57-60,97-111,117-144,155-160,246-251H,29,39-45,52-56,61-96,198-200H2,1-28H3,(H2,201,252)(H2,202,253)(H,209,269)(H,210,270)(H,211,268)(H,212,278)(H,213,273)(H,214,279)(H,215,287)(H,216,291)(H,217,274)(H,218,281)(H,219,280)(H,220,284)(H,221,282)(H,222,267)(H,223,271)(H,224,285)(H,225,288)(H,226,292)(H,227,275)(H,228,272)(H,229,293)(H,230,294)(H,231,298)(H,232,295)(H,233,296)(H,234,297)(H,235,300)(H,236,283)(H,237,286)(H,238,299)(H,239,254)(H,240,255)(H,241,276)(H,242,277)(H,243,289)(H,244,290)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,207)(H4,205,206,208)/t108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChIキー |
FKJPGWLEPBXVFQ-ICKMZMJBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
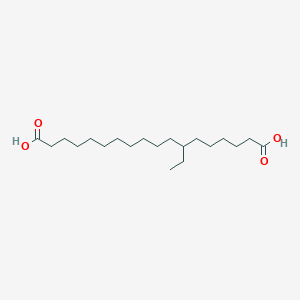


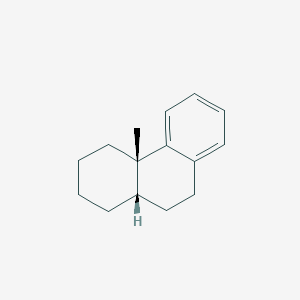
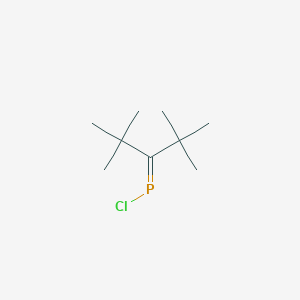
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
